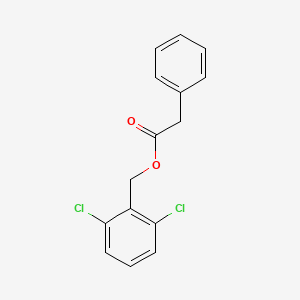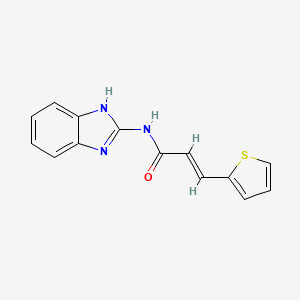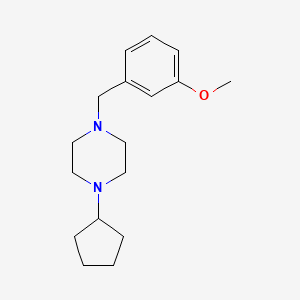
2,6-dichlorobenzyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzyl phenylacetate (DCPA) is a synthetic compound that belongs to the class of phenylacetic acid derivatives. It is widely used in the field of scientific research due to its unique properties. DCPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
作用機序
The mechanism of action of 2,6-dichlorobenzyl phenylacetate is not fully understood. However, it is believed to work by inhibiting the synthesis of certain enzymes that are essential for the growth and survival of microorganisms. 2,6-dichlorobenzyl phenylacetate has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
2,6-dichlorobenzyl phenylacetate has been shown to have various biochemical and physiological effects. In animals, 2,6-dichlorobenzyl phenylacetate has been shown to have a low toxicity profile, with no significant adverse effects observed at doses up to 1000 mg/kg. However, long-term exposure to 2,6-dichlorobenzyl phenylacetate may cause liver and kidney damage.
実験室実験の利点と制限
2,6-dichlorobenzyl phenylacetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, 2,6-dichlorobenzyl phenylacetate has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 2,6-dichlorobenzyl phenylacetate. In medicine, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use in cancer treatment. In agriculture, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a plant growth regulator. In environmental science, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a biocide. Additionally, the mechanism of action of 2,6-dichlorobenzyl phenylacetate could be further studied to better understand its potential applications in various fields.
合成法
2,6-dichlorobenzyl phenylacetate can be synthesized through a multistep process involving the reaction of 2,6-dichlorobenzyl chloride with phenylacetic acid in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 2,6-dichlorobenzyl phenylacetate can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
2,6-dichlorobenzyl phenylacetate has been widely used in scientific research for its potential applications in various fields. In medicine, 2,6-dichlorobenzyl phenylacetate has been studied for its antibacterial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth and development of certain crops.
In environmental science, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a biocide. It has been shown to be effective against a wide range of microorganisms that are responsible for environmental pollution, such as bacteria, fungi, and algae.
特性
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c16-13-7-4-8-14(17)12(13)10-19-15(18)9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUYWFDWGXZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)



![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)

![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)